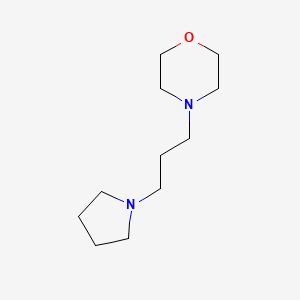

Morpholinopropylpyrrolidine

Description

Morpholinopropylpyrrolidine is a heterocyclic organic compound featuring both morpholine and pyrrolidine moieties.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

4-(3-pyrrolidin-1-ylpropyl)morpholine |

InChI |

InChI=1S/C11H22N2O/c1-2-5-12(4-1)6-3-7-13-8-10-14-11-9-13/h1-11H2 |

InChI Key |

VZKPNVJAUSQVTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCN2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Morpholinopropylpyrrolidine belongs to a broader class of nitrogen-containing heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

| Compound | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | Pyrrolidine + morpholine | Tertiary amine, ether | Combines two distinct heterocycles |

| Pyrrolizidine Alkaloids | Bicyclic (pyrrolizidine core) | Unsaturated necine base | Contains hepatotoxic 1,2-unsaturated necine |

| Piperidine Derivatives | Six-membered saturated nitrogen ring | Single tertiary amine | Lacks oxygen-containing morpholine moiety |

| Morpholine | Six-membered oxygen-nitrogen ring | Ether and secondary amine | Simpler structure, no fused pyrrolidine |

- Pyrrolizidine Alkaloids (PAs): Unlike this compound, PAs (e.g., retronecine) possess a bicyclic pyrrolizidine core with a 1,2-unsaturated bond, which is associated with hepatotoxicity and genotoxicity due to metabolic activation into reactive pyrrolic intermediates .

- Piperidine Derivatives: Piperidine-based compounds (e.g., nicotine) share the saturated nitrogen ring but lack the oxygen atom present in this compound’s morpholine group. This difference impacts electronic properties and binding affinities in biological systems.

- Morpholine: The standalone morpholine ring is simpler and widely used as a solvent or corrosion inhibitor. This compound’s added pyrrolidine group enhances its steric bulk and basicity, altering its reactivity in synthetic pathways.

Pharmacological and Toxicological Profiles

- Toxicity: Pyrrolizidine alkaloids are well-documented for their hepatotoxicity and carcinogenicity, as highlighted by the International Program on Chemical Safety (IPCS) . In contrast, this compound’s toxicity profile remains understudied, though its lack of unsaturated bonds suggests lower bioactivation risks.

- Applications: While PAs are restricted in pharmaceuticals due to toxicity, this compound’s structural complexity makes it a candidate for drug design, particularly in targeting neurological or microbial pathways where nitrogen heterocycles are prevalent.

Preparation Methods

Alkylation of Pyrrolidine with Morpholine-Derived Alkyl Halides

A common strategy involves reacting pyrrolidine with an alkyl halide bearing a morpholine group. For example:

-

Step 1 : Synthesize 3-morpholinopropyl chloride by reacting morpholine with 1-chloro-3-chloropropane.

-

Step 2 : React the resulting alkyl halide with pyrrolidine under reflux in a solvent like ethanol or dichloromethane.

Proposed Reaction Scheme :

Conditions :

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or ethanol |

| Temperature | Reflux (50–100°C) |

| Catalyst | Base (e.g., K₂CO₃) |

| Yield (Hypothetical) | ~60–80% |

Note: Yields are estimated based on analogous reactions in patents.

Condensation of Pyrrolidine with Morpholine-Containing Alcohols

Another approach involves reacting pyrrolidine with a propyl alcohol derivative of morpholine. For example:

-

Step 1 : Prepare 3-morpholinopropyl alcohol via hydrolysis of 3-morpholinopropyl chloride.

-

Step 2 : React the alcohol with pyrrolidine under acidic or basic conditions to form the desired compound.

Proposed Reaction Scheme :

Conditions :

| Parameter | Details |

|---|---|

| Solvent | Toluene or DMF |

| Temperature | 80–120°C |

| Catalyst | Acid (e.g., H₂SO₄) or base |

| Yield (Hypothetical) | ~50–70% |

Cyclization of Linear Precursors

In some cases, cyclization of linear amines or alcohols can form the pyrrolidine ring. For this compound, this might involve:

-

Step 1 : Synthesize a linear amine precursor (e.g., N-(3-morpholinopropyl)pyrrolidine).

-

Step 2 : Cyclize the precursor under heat or with a dehydrating agent.

Proposed Reaction Scheme :

Conditions :

| Parameter | Details |

|---|---|

| Solvent | Ethanol or THF |

| Temperature | 100–150°C |

| Catalyst | P₂O₅ or HCl |

| Yield (Hypothetical) | ~40–60% |

Key Challenges and Considerations

-

Regioselectivity : Ensuring the morpholine group attaches to the correct position on the propyl chain.

-

Purification : this compound may form byproducts (e.g., quaternary ammonium salts) during alkylation, necessitating chromatographic purification.

-

Scalability : Industrial production requires cost-effective reagents and minimal waste, as highlighted in patents.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation with Halides | High yields, straightforward | Potential byproduct formation |

| Alcohol Condensation | Mild conditions, fewer byproducts | Lower reactivity, longer times |

| Cyclization | Direct formation of cyclic product | Requires precise control |

Q & A

Q. Optimization Strategies :

- Vary reaction parameters (temperature, solvent polarity, catalyst loading) to improve yields.

- Monitor purity via HPLC (≥95% purity threshold recommended) and characterize intermediates using NMR (¹H/¹³C) .

How should researchers validate the structural identity and purity of this compound?

Basic Research Question

Standard analytical workflows include:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity and exclude byproducts .

What pharmacological mechanisms are associated with this compound derivatives?

Advanced Research Question

Pyrrolidine-morpholine hybrids are explored for:

- Receptor modulation : Binding to GPCRs (e.g., serotonin or dopamine receptors) via computational docking studies (AutoDock Vina) .

- Enzyme inhibition : Testing IC₅₀ values against kinases (e.g., PI3K) using in vitro fluorometric assays .

Methodological Note : - Prioritize structure-activity relationship (SAR) studies by systematically varying substituents on the pyrrolidine ring .

How can contradictory data in this compound studies be resolved?

Advanced Research Question

Contradictions (e.g., varying bioactivity across studies) require:

- Systematic Review : Apply PRISMA guidelines to aggregate and compare datasets, focusing on variables like assay conditions or compound purity .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to quantify heterogeneity and identify confounding factors (e.g., solvent effects in bioavailability assays) .

- Experimental Replication : Reproduce protocols with strict controls (e.g., fixed pH, temperature) to isolate variables .

What analytical challenges arise in studying this compound’s stability under physiological conditions?

Advanced Research Question

Key challenges include:

- Degradation Pathways : Hydrolysis of the morpholine ring in acidic environments (simulated gastric fluid, pH 1.2).

- Solubility Limitations : Poor aqueous solubility may skew in vitro results.

- Solution : Employ co-solvents (e.g., DMSO ≤1%) or lipid-based nanoformulations .

What novel applications of this compound are emerging in material science?

Advanced Research Question

Recent studies propose:

- Polymer Modification : Incorporating this compound into polyamide backbones to enhance thermal stability (TGA analysis required) .

- Analytical Standards : Serving as a chiral selector in HPLC columns for enantiomer resolution .

Experimental Design : - Test mechanical properties (e.g., tensile strength) of modified polymers via ASTM-compliant protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.